N1-(2,5-difluorophenyl)-N2-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)oxalamide
Description
Properties
IUPAC Name |
N'-(2,5-difluorophenyl)-N-[(4-methoxythian-4-yl)methyl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18F2N2O3S/c1-22-15(4-6-23-7-5-15)9-18-13(20)14(21)19-12-8-10(16)2-3-11(12)17/h2-3,8H,4-7,9H2,1H3,(H,18,20)(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODWFYJDJMIFDHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCSCC1)CNC(=O)C(=O)NC2=C(C=CC(=C2)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18F2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Oxalamide Derivatives
Oxalamides are a versatile class of compounds with diverse biological activities. Below is a comparative analysis of the target compound and structurally related analogs from the evidence:
Table 1: Structural and Functional Comparison of Selected Oxalamides
Key Observations :
Substituent Effects on Bioactivity :
- The 2,5-difluorophenyl group in the target compound may confer stronger binding to hydrophobic enzyme pockets compared to the 4-chlorophenyl group in Compound 13, as fluorine’s electronegativity and small atomic radius optimize van der Waals interactions .
- The 4-methoxytetrahydrothiopyranylmethyl group likely improves metabolic stability relative to the pyrrolidinyl or thiazole substituents in , as sulfur-containing rings often resist oxidative degradation .
Synthetic Accessibility :
- Yields for analogous compounds (e.g., 36% for Compound 13, 23% for Compound 16) suggest that steric hindrance from the thiopyran ring in the target compound could reduce synthetic efficiency .
Research Findings and Implications
- Antiviral Potential: While the target compound’s activity against HIV is untested, Compound 13 (with a chlorophenyl-thiazole-piperidinyl structure) exhibits potent anti-HIV activity (IC50 <1 μM), highlighting the importance of aromatic and heterocyclic substituents in viral entry inhibition .
- Metabolic Pathways : The absence of amide hydrolysis in Compound 1768 contrasts with the ester hydrolysis observed in Compound 16, emphasizing that electron-withdrawing groups (e.g., fluorine in the target compound) may further stabilize the amide bond .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
